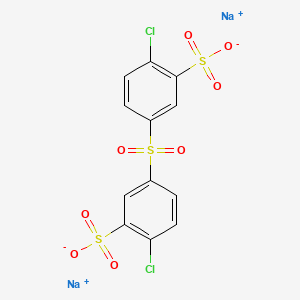
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) is an organic compound with the chemical formula C12H6Cl2Na2O8S3. It appears as a white crystalline solid and has a melting point of approximately 250°C . This compound is soluble in water and some organic solvents . It is widely used as an ion exchanger in analytical and synthetic chemistry .
Vorbereitungsmethoden
Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) is generally prepared by reacting diphenyl sulfone with 6-chlorobenzenesulfonyl chloride to obtain an intermediate product, which is then reacted with a base to yield the target compound . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) has several scientific research applications:
Biology: The compound’s properties make it useful in various biological assays and experiments.
Medicine: It may be explored for potential therapeutic applications due to its unique chemical structure.
Industry: The compound is employed in industrial processes that require selective ion exchange and specific chemical transformations.
Wirkmechanismus
The mechanism of action of disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) involves its ability to act as an ion exchanger and a protecting group. It interacts with molecular targets through ionic and covalent bonds, facilitating selective chemical reactions. The pathways involved depend on the specific application and the nature of the chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) can be compared with similar compounds such as:
Disodium 4,4’-dichlorodiphenylsulfone-3,3’-disulfonic acid: This compound has a similar structure but differs in the position of the sulfonate groups.
Diphenylsulfone-4,4’-dichloro-3,3’-disulfonic acid disodium salt: Another similar compound with slight variations in the chemical structure.
Disodium bis(4-chloro-3-sulfophenyl)sulfone: This compound also shares structural similarities but has different functional groups.
The uniqueness of disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) lies in its specific arrangement of sulfonate and chlorine groups, which confer distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEBUZUONXHUNE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2Na2O8S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503571 |
Source


|
| Record name | Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51698-33-0 |
Source


|
| Record name | Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM BIS(4-CHLORO-3-SULFOPHENYL)SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)



